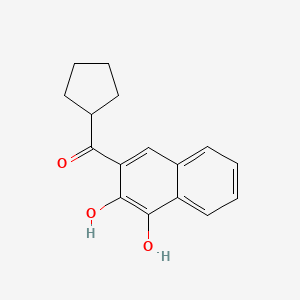
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone is an organic compound characterized by a cyclopentyl group attached to a naphthalene ring with two hydroxyl groups at positions 3 and 4, and a methanone group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene derivatives followed by cyclopentylation and hydroxylation. The reaction conditions often require the use of strong acids like AlCl3 as a catalyst and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanol.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit certain enzymes or modulate signaling pathways, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentyl(3,4-dihydroxynaphthalen-1-yl)methanone
- Cyclopentyl(3,4-dihydroxyphenyl)methanone
- Cyclopentyl(3,4-dihydroxybenzyl)methanone
Uniqueness
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone is unique due to the specific positioning of the hydroxyl groups on the naphthalene ring and the presence of the cyclopentyl group. This structural arrangement imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
65363-46-4 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
cyclopentyl-(3,4-dihydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C16H16O3/c17-14(10-5-1-2-6-10)13-9-11-7-3-4-8-12(11)15(18)16(13)19/h3-4,7-10,18-19H,1-2,5-6H2 |
Clave InChI |
HOCPTTYTZGWRLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)C2=CC3=CC=CC=C3C(=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


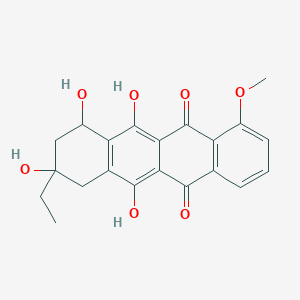

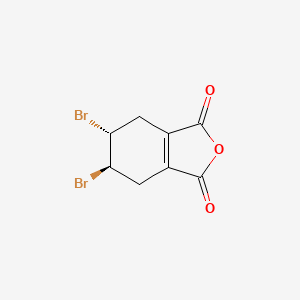
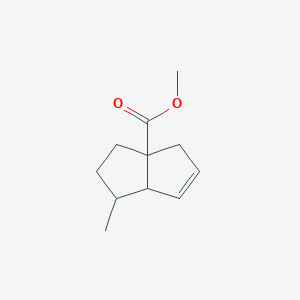
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
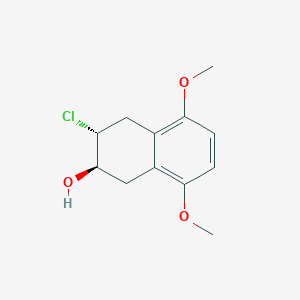
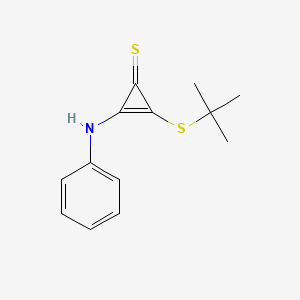
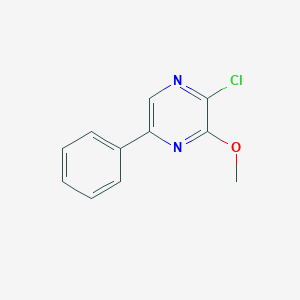

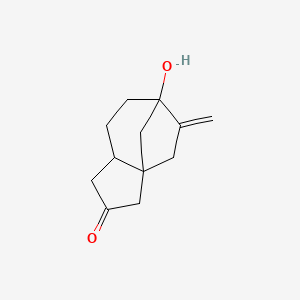
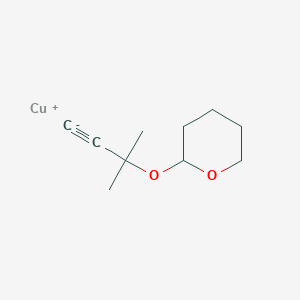
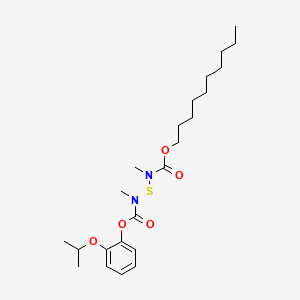
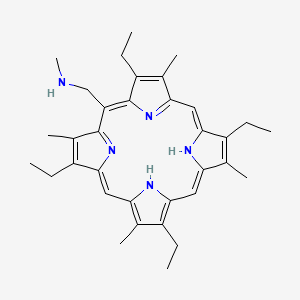
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)
